propyl N'-methyl-N-phenylcarbamimidothioate
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Overview
Description
Propyl N’-methyl-N-phenylcarbamimidothioate is an organic compound with the molecular formula C11H16N2S It is a derivative of carbamimidothioate, featuring a propyl group, a methyl group, and a phenyl group attached to the carbamimidothioate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N’-methyl-N-phenylcarbamimidothioate typically involves the reaction of propyl isothiocyanate with N-methyl-N-phenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of propyl N’-methyl-N-phenylcarbamimidothioate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl N’-methyl-N-phenylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Scientific Research Applications
Propyl N’-methyl-N-phenylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propyl N’-methyl-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propyl N’-methyl-N-phenylcarbamimidate
- Propyl N’-methyl-N-phenylcarbamimidothioamide
- Propyl N’-methyl-N-phenylcarbamimidothioester
Uniqueness
Propyl N’-methyl-N-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93368-82-2 |
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Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
propyl N'-methyl-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C11H16N2S/c1-3-9-14-11(12-2)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,13) |
InChI Key |
CAKFJRUMJWPDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=NC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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